molecular formula C17H16ClN3O3 B11549154 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11549154
M. Wt: 345.8 g/mol
InChI Key: UZGBURDPKYZTPX-DNTJNYDQSA-N
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Description

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the hydrazide group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are optimized to maximize efficiency and minimize waste, ensuring the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield new functional groups, while substitution reactions can result in the formation of new derivatives of the original compound.

Scientific Research Applications

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide include other benzodioxole derivatives and hydrazide compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

The uniqueness of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide lies in its specific combination of functional groups and its potential applications across various fields. Its unique structure allows it to interact with different molecular targets and pathways, making it a versatile compound for scientific research.

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C17H16ClN3O3/c1-11-3-2-4-13(5-11)19-9-17(22)21-20-8-12-6-15-16(7-14(12)18)24-10-23-15/h2-8,19H,9-10H2,1H3,(H,21,22)/b20-8+

InChI Key

UZGBURDPKYZTPX-DNTJNYDQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC3=C(C=C2Cl)OCO3

Origin of Product

United States

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